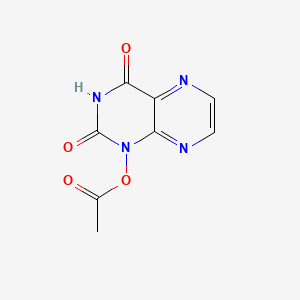
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is a heterocyclic compound that belongs to the class of pteridinediones This compound is characterized by the presence of a pteridine ring system with two keto groups at positions 2 and 4, and an acetyloxy group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acylation of 2,4(1H,3H)-pteridinedione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridinediones, hydroxylated derivatives, and other functionalized compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pteridinedione: Lacks the acetyloxy group and has different chemical properties.
1-(Hydroxy)-2,4(1H,3H)-Pteridinedione: Contains a hydroxyl group instead of an acetyloxy group.
3-(Acetyloxy)-2,4(1H,3H)-Pteridinedione: The acetyloxy group is located at position 3 instead of position 1.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1-(acetyloxy)- is unique due to the presence of the acetyloxy group at position 1, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
37440-28-1 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
(2,4-dioxopteridin-1-yl) acetate |
InChI |
InChI=1S/C8H6N4O4/c1-4(13)16-12-6-5(9-2-3-10-6)7(14)11-8(12)15/h2-3H,1H3,(H,11,14,15) |
InChI Key |
URLIIFBREGVBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=NC=CN=C2C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















